(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound “(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a functionalized 4,5,6,7-tetrahydrobenzo[b]thiophene derivative characterized by an ethyl carboxylate group at position 3, a conjugated (E)-4-amino-4-oxobut-2-enamido substituent at position 2, and a saturated cyclohexene ring fused to the thiophene core. This structure combines a rigid heterocyclic framework with polar functional groups, making it a candidate for diverse biological activities. Its synthesis likely involves modifications of the 2-amino group on the tetrahydrobenzo[b]thiophene scaffold, a common precursor in heterocyclic chemistry .
Properties
IUPAC Name |
ethyl 2-[[(E)-4-amino-4-oxobut-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-21-15(20)13-9-5-3-4-6-10(9)22-14(13)17-12(19)8-7-11(16)18/h7-8H,2-6H2,1H3,(H2,16,18)(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUAVSNKOZCVGP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiophene, a heterocyclic compound that has been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of thiophene, it may share some of the biological activities associated with other thiophene compounds. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects. .
Biological Activity
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound belonging to a class of tetrahydrobenzothiophene derivatives. These compounds have garnered attention due to their potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this specific compound based on recent research findings, including its mechanism of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[b]thiophene core which is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds within the tetrahydrobenzothiophene class exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various synthesized compounds have shown effectiveness against common bacterial strains:
- E. coli: MIC values ranged from 0.64 to 19.92 μM.
- P. aeruginosa: MIC values ranged from 0.72 to 45.30 μM.
- S. aureus: MIC values ranged from 1.11 to 99.92 μM.
Among these, specific derivatives have been identified with outstanding activity; for example, one compound demonstrated an MIC of 1.11 μM against E. coli and S. aureus .
The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of methionine aminopeptidases (MetAPs). These enzymes are crucial for bacterial growth and survival:
| Compound | Target Enzyme | Inhibition (%) at 100 µM |
|---|---|---|
| Compound 1g | SpMetAP | 84% |
| Compound 3d | MtMetAP | 79% |
| Compound 5e | EfMetAP | 87% |
This differential inhibition suggests that the compound may be selectively targeting bacterial MetAPs while sparing human enzymes .
Cytotoxicity Profile
The cytotoxic effects of the compound were evaluated using the MTT assay on HepG2 cell lines:
| Compound | Concentration Range (µg/ml) | Cytotoxicity Observed |
|---|---|---|
| Compound 1g | 50 - 450 | Moderate (195 - 250) |
| Compound 1h | 50 - 450 | Non-cytotoxic |
| Compound 5e | 50 - 450 | Non-cytotoxic |
Most compounds tested showed low cytotoxicity at higher concentrations, indicating a favorable therapeutic index .
Case Study: Antibacterial Efficacy
In a comparative study against standard antibiotics like ciprofloxacin and gentamicin, several tetrahydrobenzothiophene derivatives were found to outperform these controls in terms of MIC values against resistant strains of bacteria . This highlights the potential of these compounds as novel antibacterial agents.
Case Study: Anticancer Activity
Research has indicated that certain derivatives exhibit promising anticancer properties through apoptosis induction in cancer cell lines such as MCF-7. The IC50 values for some derivatives ranged from 23.2 μM to 49.9 μM , demonstrating significant potential for further development in cancer therapeutics .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Antioxidant activity in the B-M series correlates with electron-withdrawing substituents , suggesting the target compound’s enamide group could similarly modulate redox properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
